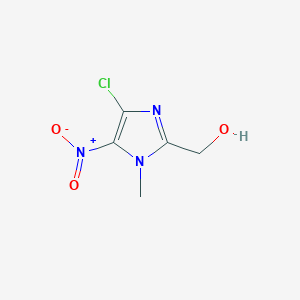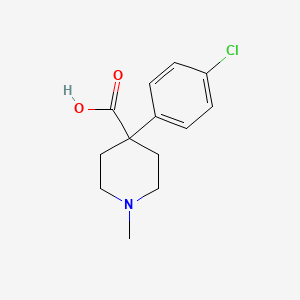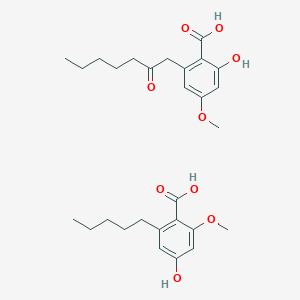
2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid;4-hydroxy-2-methoxy-6-pentylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid and 4-hydroxy-2-methoxy-6-pentylbenzoic acid are organic compounds that belong to the class of benzoic acids. These compounds are characterized by the presence of hydroxy and methoxy groups attached to the benzene ring, along with additional functional groups that contribute to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid typically involves the introduction of the 2-oxoheptyl group to the benzoic acid core. This can be achieved through a series of reactions including esterification, hydrolysis, and oxidation. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
For 4-hydroxy-2-methoxy-6-pentylbenzoic acid, the synthetic route may involve the alkylation of a hydroxybenzoic acid derivative with a pentyl group. This process can be facilitated by using reagents such as alkyl halides and bases under controlled conditions.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compounds in their pure form.
化学反応の分析
Types of Reactions
Both 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid and 4-hydroxy-2-methoxy-6-pentylbenzoic acid can undergo various chemical reactions including:
Oxidation: These compounds can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid can yield quinones, while reduction can produce alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biological research, these compounds are studied for their potential biological activities. For instance, 2-hydroxy-4-methoxybenzoic acid has been investigated for its hepatoprotective and antioxidant properties .
Medicine
In medicine, derivatives of these compounds are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them valuable candidates for drug development.
Industry
In the industrial sector, these compounds are used in the formulation of various products including cosmetics, food additives, and polymers. Their unique chemical properties make them suitable for a wide range of applications.
作用機序
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, 2-hydroxy-4-methoxybenzoic acid exerts its hepatoprotective effects by modulating the activity of enzymes involved in oxidative stress and inflammation . It can inhibit the production of pro-inflammatory cytokines and enhance the activity of antioxidant enzymes, thereby protecting liver cells from damage.
類似化合物との比較
Similar Compounds
4-methoxysalicylic acid: Similar in structure but lacks the additional alkyl group.
2-hydroxy-5-methoxybenzoic acid: Differing in the position of the methoxy group.
4-hydroxy-2-methylbenzoic acid: Contains a methyl group instead of a pentyl group.
Uniqueness
The uniqueness of 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid and 4-hydroxy-2-methoxy-6-pentylbenzoic acid lies in their specific functional groups and alkyl chains, which confer distinct chemical and biological properties. These structural differences can influence their reactivity, solubility, and interaction with biological targets, making them valuable for various applications.
特性
分子式 |
C28H38O9 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid;4-hydroxy-2-methoxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C15H20O5.C13H18O4/c1-3-4-5-6-11(16)7-10-8-12(20-2)9-13(17)14(10)15(18)19;1-3-4-5-6-9-7-10(14)8-11(17-2)12(9)13(15)16/h8-9,17H,3-7H2,1-2H3,(H,18,19);7-8,14H,3-6H2,1-2H3,(H,15,16) |
InChIキー |
MYZMEYZFJBETPB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)O.CCCCCC(=O)CC1=C(C(=CC(=C1)OC)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14792695.png)
![3-Methyl-6-{[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}piperazine-2,5-dione](/img/structure/B14792698.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14792710.png)
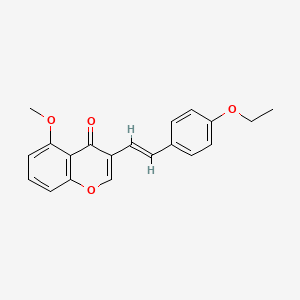
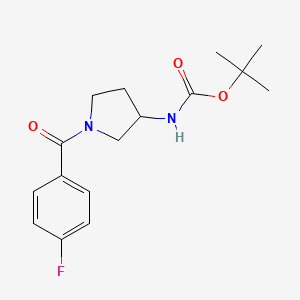
![8-N-(3,3-dimethylbutan-2-yl)-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B14792720.png)
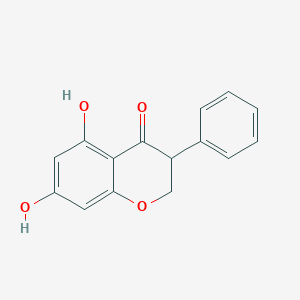
![Dicyclohexylazanium;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14792735.png)
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)
![4-Iodothieno[3,2-c]pyridine](/img/structure/B14792748.png)
![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)

